molecular formula C19H23Cl2NO B1440419 2-Benzyl-4-chlorophenyl 3-piperidinylmethyl ether hydrochloride CAS No. 1185301-16-9

2-Benzyl-4-chlorophenyl 3-piperidinylmethyl ether hydrochloride

Cat. No.: B1440419
CAS No.: 1185301-16-9
M. Wt: 352.3 g/mol
InChI Key: XPWCMWXTFSCRCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-4-chlorophenyl 3-piperidinylmethyl ether hydrochloride is a chemical compound with the molecular formula C19H22ClNO HCl and a molecular weight of 352.30. This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .

Chemical Reactions Analysis

2-Benzyl-4-chlorophenyl 3-piperidinylmethyl ether hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Benzyl-4-chlorophenyl 3-piperidinylmethyl ether hydrochloride is primarily used in proteomics research. Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound is used as a biochemical tool to study protein interactions, modifications, and functions. It is also used in the development of new drugs and therapies by identifying potential drug targets and understanding the mechanisms of action of various compounds .

Mechanism of Action

The mechanism of action of 2-Benzyl-4-chlorophenyl 3-piperidinylmethyl ether hydrochloride involves its interaction with specific molecular targets and pathwaysThis interaction can lead to changes in protein function, which can be studied to understand the compound’s effects on cellular processes .

Comparison with Similar Compounds

2-Benzyl-4-chlorophenyl 3-piperidinylmethyl ether hydrochloride can be compared with other similar compounds, such as:

    2-Benzyl-4-chlorophenyl 3-piperidinylmethyl ether: This compound is similar in structure but lacks the hydrochloride group.

    4-Chlorophenyl 3-piperidinylmethyl ether: This compound lacks the benzyl group.

    2-Benzyl-4-chlorophenyl ether: This compound lacks the piperidinylmethyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which gives it distinct chemical and biological properties .

Properties

IUPAC Name

3-[(2-benzyl-4-chlorophenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO.ClH/c20-18-8-9-19(22-14-16-7-4-10-21-13-16)17(12-18)11-15-5-2-1-3-6-15;/h1-3,5-6,8-9,12,16,21H,4,7,10-11,13-14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPWCMWXTFSCRCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=C(C=C(C=C2)Cl)CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzyl-4-chlorophenyl 3-piperidinylmethyl ether hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Benzyl-4-chlorophenyl 3-piperidinylmethyl ether hydrochloride
Reactant of Route 3
Reactant of Route 3
2-Benzyl-4-chlorophenyl 3-piperidinylmethyl ether hydrochloride
Reactant of Route 4
2-Benzyl-4-chlorophenyl 3-piperidinylmethyl ether hydrochloride
Reactant of Route 5
2-Benzyl-4-chlorophenyl 3-piperidinylmethyl ether hydrochloride
Reactant of Route 6
Reactant of Route 6
2-Benzyl-4-chlorophenyl 3-piperidinylmethyl ether hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.